

High-Purity Coprogen: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Coprogen

Cat. No.: B1513091

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Introduction

Coprogen is a linear trihydroxamate-type siderophore, a low-molecular-weight, high-affinity iron-chelating compound produced by various fungal species, such as those from the *Penicillium* and *Neurospora* genera.[1][2] Its primary biological function is to sequester ferric iron (Fe^{3+}) from the environment, facilitating its transport into the fungal cell to support essential metabolic processes.[3] Interestingly, certain Gram-negative bacteria, notably *Escherichia coli*, can utilize ferric-**coprogen** complexes through a "piracy" mechanism involving the outer membrane transporter FhuE.[4][5] This makes **Coprogen** a valuable tool for researchers in microbiology, infectious disease, and drug development to study iron acquisition mechanisms, microbial competition, and to screen for novel antimicrobial agents targeting these pathways.

These application notes provide a guide to sourcing high-purity **Coprogen** and detailed protocols for its use in key research applications.

Sourcing High-Purity Coprogen

The quality and purity of **Coprogen** are critical for reproducible experimental results. High-purity **Coprogen** is typically supplied as an orange or dark red solid and should be stored at -20°C for long-term stability.[6] It is soluble in organic solvents like ethanol, methanol, DMF, or DMSO.[4][6] When selecting a supplier, researchers should request a Certificate of Analysis (CoA) to verify purity, which is commonly assessed by High-Performance Liquid Chromatography (HPLC).

Below is a summary of commercially available high-purity **Coprogen**.

Supplier	Product Code/CAS No.	Purity Specification	Molecular Formula	Molecular Weight
Bioaustralis Fine Chemicals	BIA-C2975	>95% by HPLC	C ₃₅ H ₅₃ FeN ₆ O ₁₃	821.67 g/mol
BenchChem	B1513091	Research Grade	C ₃₅ H ₅₃ FeN ₆ O ₁₃	821.7 g/mol
HENAN BOYANG CHEMICAL CO.	CAS 31418-71-0	≥99%	C ₃₅ H ₅₃ FeN ₆ O ₁₃	821.67 g/mol

Table 1: Sourcing options for high-purity **Coprogen**. Data compiled from supplier websites.[3][4][7]

Key Research Applications & Signaling Pathways

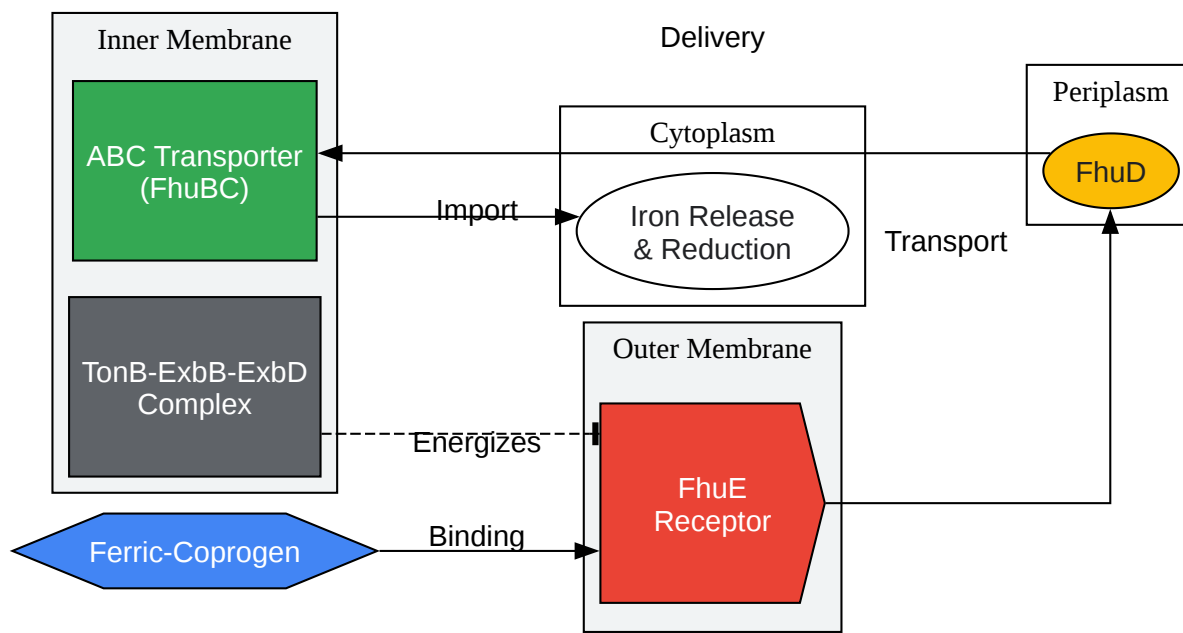
Coprogen is primarily used to investigate iron metabolism and transport in microbes. Key applications include:

- Studying Siderophore-Mediated Iron Uptake: Elucidating the components and mechanics of iron transport systems in both fungi and bacteria.
- Investigating Microbial Competition: Analyzing "iron piracy" where bacteria like *E. coli* scavenge fungal siderophores.[3]
- Antimicrobial Drug Discovery: Screening for inhibitors of siderophore biosynthesis or transport as a novel antimicrobial strategy.[8]

Coprogen-Mediated Iron Uptake Pathway in *E. coli*

In *E. coli*, the uptake of ferric-**coprogen** is a well-characterized process that relies on the TonB-dependent transport system.[9] The process begins with the binding of the ferric-**coprogen** complex to the specific outer membrane receptor FhuE.[5][10] The energy required for transport across the outer membrane is transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD protein complex.[9] Once in the periplasm, the ferric-**coprogen** complex is

bound by the periplasmic binding protein FhuD, which delivers it to an inner membrane ABC transporter for translocation into the cytoplasm.[10][11]



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Figure 1: **Coprogen**-mediated iron uptake pathway in *E. coli*.

Experimental Protocols

The following are detailed protocols for common assays involving **Coprogen** and other siderophores. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Iron Chelation Assessment using Chrome Azurol S (CAS) Agar Assay

This protocol provides a method for qualitatively or semi-quantitatively assessing the iron-chelating ability of **Coprogen**. The assay is based on the principle that a strong chelator will

remove iron from the blue-colored CAS-iron-HDTMA complex, resulting in a color change to orange.[\[12\]](#)[\[13\]](#)

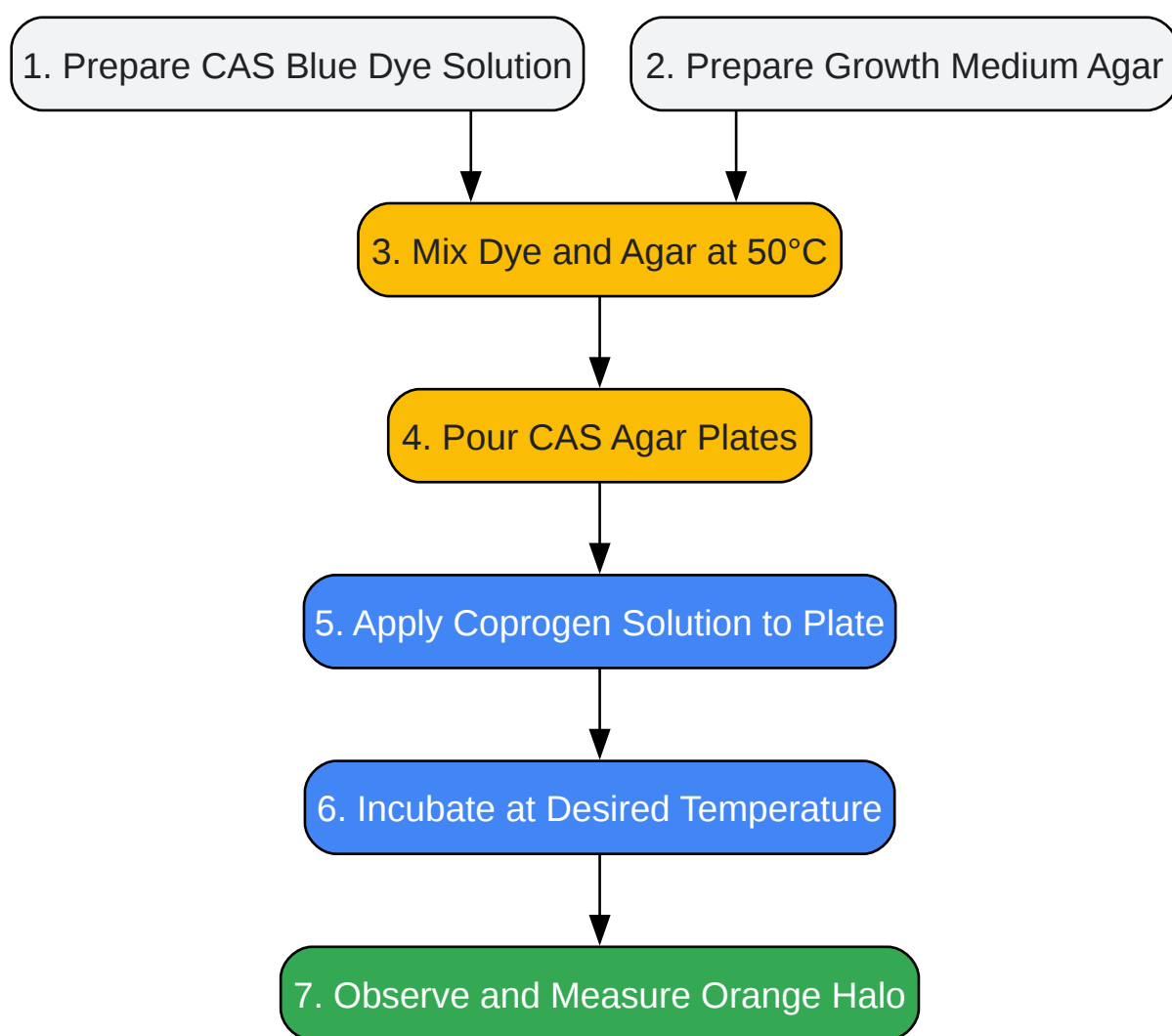
Materials:

- Chrome Azurol S (CAS)
- Hexadecyltrimethylammonium bromide (HDTMA)
- PIPES buffer
- $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$
- Minimal Media 9 (MM9) salts or other appropriate growth medium
- Agar
- High-purity **Coprogen**
- Sterile ddH₂O
- Glassware cleaned with 6M HCl to remove trace iron[\[12\]](#)

Procedure:

- Preparation of CAS Blue Dye Solution (100 mL):[\[12\]](#)
 - a. Solution 1: Dissolve 60.5 mg of CAS in 50 mL ddH₂O.
 - b. Solution 2: Dissolve 2.7 mg of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in 10 mL of 10 mM HCl.
 - c. Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL ddH₂O.
 - d. Slowly add Solution 1 to Solution 2 while stirring.
 - e. Slowly add the resulting mixture to Solution 3 while stirring. The solution will turn dark blue. Autoclave and store in a light-protected bottle.
- Preparation of CAS Agar Plates:[\[12\]](#)[\[14\]](#)
 - a. Prepare 900 mL of your desired growth medium (e.g., MM9) containing 15 g of agar. Autoclave and cool to 50°C.
 - b. Aseptically and slowly add the 100 mL of sterile CAS Blue Dye solution to the molten agar along the side of the flask with gentle swirling to mix thoroughly.
 - c. Pour the CAS agar into sterile petri dishes and allow them to solidify.

- Assay Performance: a. Prepare a stock solution of **Coprogen** in an appropriate solvent (e.g., DMSO). b. Create a small well in the center of a CAS agar plate or spot 10 μ L of the **Coprogen** solution onto the surface. c. Incubate the plates at the desired temperature (e.g., 28-37°C) for 24-48 hours.
- Data Analysis: a. Observe the plate for the formation of an orange halo around the point of application. b. The diameter of the orange halo is proportional to the amount and strength of the iron chelator. Measure the diameter of the halo and the diameter of the spot/well to calculate a siderophore production index if comparing to a producing organism.



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Figure 2: Experimental workflow for the CAS Agar Assay.

Protocol 2: Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of **Coprogen** against a fungal isolate. By chelating available iron, high concentrations of a siderophore can inhibit the growth of fungi that cannot utilize it. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[\[15\]](#)

Materials:

- Fungal isolate of interest
- High-purity **Coprogen**
- Sterile 96-well flat-bottom microtiter plates
- Iron-limited fungal growth medium (e.g., RPMI-1640 buffered with MOPS)
- Sterile saline (0.85%) or PBS
- Spectrophotometer or 0.5 McFarland standard
- Incubator (35°C)

Procedure:

- Inoculum Preparation:[\[15\]](#) a. From a fresh (24-48 hour) fungal culture on an agar plate, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). c. Perform a 1:1000 dilution of this suspension in the iron-limited RPMI-1640 medium to achieve a final working inoculum concentration of approximately $1-5 \times 10^3$ CFU/mL.
- Preparation of **Coprogen** Dilutions: a. Prepare a stock solution of **Coprogen** in DMSO. b. In a 96-well plate, add 100 μ L of RPMI-1640 medium to wells 2 through 12. c. Add 200 μ L of the highest desired concentration of **Coprogen** (in RPMI) to well 1. d. Perform a 2-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, then transferring 100 μ L from well

2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no **Coprogen**). Well 12 will be the sterility control (no inoculum).

- Inoculation: a. Add 100 µL of the standardized fungal inoculum to wells 1 through 11. b. The final volume in each well will be 200 µL.
- Incubation: a. Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.
- Reading the MIC: a. The MIC is the lowest concentration of **Coprogen** that causes a significant inhibition of fungal growth (e.g., ≥80% reduction in turbidity) compared to the growth control well. This can be assessed visually or by reading the optical density (OD) at 595 nm with a microplate reader.[\[16\]](#)

Parameter	Typical Range/Value	Reference
Fungal Inoculum (Working)	0.5 - 5 x 10 ³ CFU/mL	[15]
Coprogen B vs. <i>C. albicans</i>	50 - 1000 µg/mL	-
Incubation Temperature	35°C	[15]
Incubation Time	24 - 48 hours	[15]
MIC Endpoint	≥80% growth inhibition	[15]

Table 2: Quantitative parameters for fungal growth inhibition assays.

Protocol 3: Intracellular Iron Chelation using Calcein-AM Assay

This assay measures the ability of **Coprogen** to enter cells and chelate the labile iron pool (LIP). Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases. This fluorescence is quenched by the binding of intracellular iron. A chelator that enters the cell and binds this iron will de-quench the calcein, leading to an increase in fluorescence.[\[1\]](#)[\[17\]](#)

Materials:

- Adherent or suspension cells (e.g., HeLa, K562)
- Calcein-AM (acetoxymethyl ester)
- High-purity **Coprogen**
- Cell culture medium and buffer (e.g., HBSS or PBS)
- Fluorescence microplate reader or fluorescence microscope
- Anhydrous DMSO

Procedure:

- Cell Preparation: a. Seed cells in a 96-well plate (black, clear-bottom for fluorescence reading) at a density that will result in a sub-confluent monolayer after overnight incubation.
- Calcein-AM Loading:[18][19] a. Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO. b. Dilute the stock solution to a final working concentration of 0.25-2 μ M in serum-free medium or buffer (e.g., HBSS). c. Wash the cells once with buffer. d. Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Chelator Treatment: a. Wash the cells twice with buffer to remove extracellular Calcein-AM. b. Add fresh medium or buffer containing various concentrations of **Coprogen** to the wells. Include a "no chelator" control. c. Immediately begin measuring fluorescence.
- Fluorescence Measurement:[18] a. Measure the fluorescence intensity at an excitation wavelength of ~488 nm and an emission wavelength of ~517 nm. b. Take readings kinetically over a period of time (e.g., every 5 minutes for 1-2 hours) to observe the rate of de-quenching.
- Data Analysis: a. The increase in fluorescence over time is proportional to the rate of intracellular iron chelation. b. Normalize the fluorescence values to a cell number control (e.g., by performing a crystal violet stain on the same plate after the assay).[18] c. Plot the rate of fluorescence increase against the concentration of **Coprogen** to determine its dose-dependent intracellular chelation activity.

Conclusion

High-purity **Coprogen** is an indispensable research tool for investigating the complex and critical processes of microbial iron acquisition. The protocols outlined in this document provide standardized methods for assessing its iron-chelating properties, its effect on fungal growth, and its ability to interact with intracellular iron pools. By utilizing these methodologies, researchers can further unravel the mechanisms of microbial iron metabolism, paving the way for the development of novel therapeutic strategies.

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